

Structure Elucidation of Leuprolide Acetate EP Impurity D: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Leuprolide Acetate EP Impurity D*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **Leuprolide Acetate EP Impurity D**, a critical related substance in the quality control of Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. This document outlines the identity of the impurity, its structural relationship to the active pharmaceutical ingredient (API), and the analytical methodologies employed for its characterization. Detailed experimental protocols for chromatographic and spectroscopic techniques are provided, alongside a discussion of the impurity's formation. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the analysis and control of peptide-based pharmaceuticals.

Introduction to Leuprolide Acetate and its Impurities

Leuprolide Acetate is a synthetic nonapeptide analogue of GnRH used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty.[1][2] Its therapeutic action relies on its ability to downregulate the secretion of gonadotropins, leading to

a reduction in testosterone and estrogen levels.[1] The manufacturing process and storage of Leuprolide Acetate can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia (EP) monograph for Leuprorelin (1442) outlines the requirements for controlling these related substances.[3][4][5]

Identification and Structure of EP Impurity D

Leuprolide Acetate EP Impurity D is identified as (O-acetyl-L-Ser)-Leuprolide.[4][6][7] This impurity is a derivative of the parent Leuprolide molecule where the hydroxyl group of the serine residue at position 4 is acetylated.

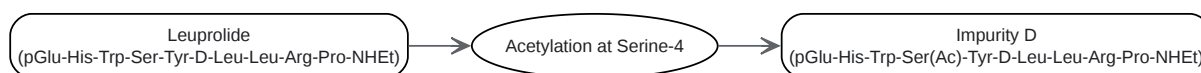
Chemical Structure

The chemical structures of Leuprolide and Impurity D are presented below.

Leuprolide: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

Leuprolide Acetate EP Impurity D: pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt

The structural relationship between Leuprolide and Impurity D is illustrated in the following diagram.



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Figure 1: Relationship between Leuprolide and Impurity D.

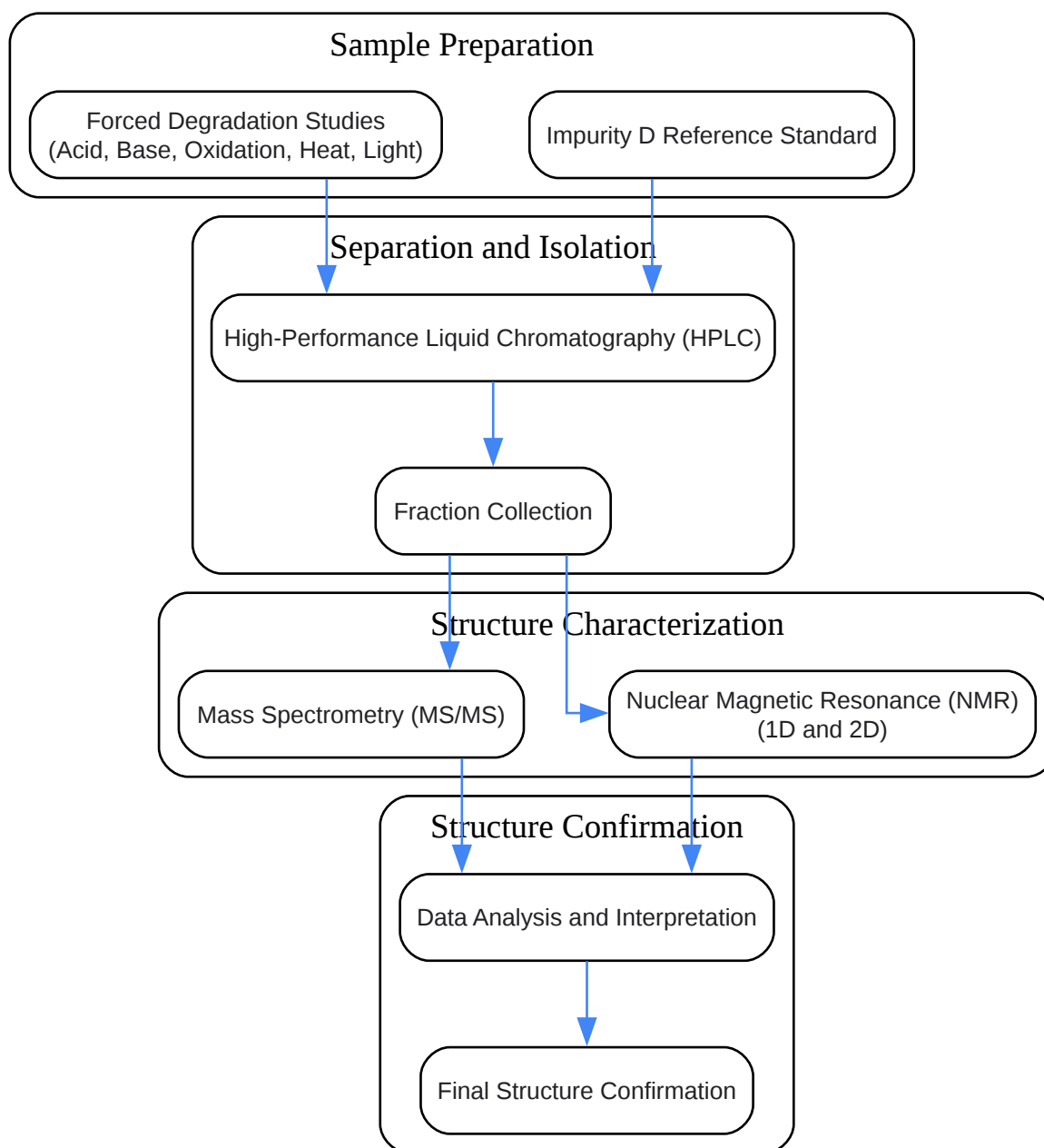
Physicochemical Properties

A summary of the key physicochemical properties of **Leuprolide Acetate EP Impurity D** is provided in Table 1.

Property	Value	Source
Molecular Formula	C61H86N16O13	[4][7][8]
Molecular Weight	1251.43 g/mol	[4][7][8]
IUPAC Name	[(2S)-3-[[[(2S)-1-[[[(2R)-1-[[[(2S)-1-[[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[[(2S)-2-[[[(2S)-3-(1H-imidazol-5-yl)-2-[[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate	[7]
Synonyms	(O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36	[7]

Experimental Protocols for Structure Elucidation

The structure elucidation of **Leuprolide Acetate EP Impurity D** involves a combination of chromatographic and spectroscopic techniques. The general workflow for this process is depicted in Figure 2.



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Figure 2: Experimental workflow for the structure elucidation of Impurity D.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for the separation and quantification of Leuprolide and its impurities. The European Pharmacopoeia provides a detailed method for this analysis.

Experimental Protocol:

- **Column:** A C18 stationary phase is typically used. For example, a 4.6 mm x 150 mm column with 5 µm particles.
- **Mobile Phase:** A gradient elution is employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve adequate separation of all impurities.
- **Detection:** UV detection at 220 nm is commonly used.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Temperature:** The column is maintained at a constant temperature, for instance, 40°C.

Quantitative Data:

The EP monograph 1442 specifies the relative retention time (RRT) for Impurity D.

Parameter	Value	Reference
Relative Retention Time (vs. Leuprolide)	~1.5	[4]
EP Limit	≤ 1.0%	[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the impurity, which in turn helps in confirming its structure.

Experimental Protocol:

- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is suitable for peptide analysis.

- **Mass Analyzer:** A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
- **MS/MS Analysis:** Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion. Collision-induced dissociation (CID) is a common fragmentation technique.
- **Data Analysis:** The fragmentation pattern is analyzed to sequence the peptide and identify the location of the modification. The mass shift of 42.0106 Da corresponding to an acetyl group (C₂H₂O) on the serine residue would be a key indicator.

Expected Fragmentation:

In the MS/MS spectrum of Impurity D, one would expect to observe fragment ions (b- and y- ions) that are shifted by 42 Da if they contain the acetylated serine residue. For example, the y- ions containing the C-terminus up to the modified serine would show this mass shift compared to the corresponding fragment ions of Leuprolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the presence and location of the acetyl group.

Experimental Protocol:

- **Sample Preparation:** The isolated impurity is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- **NMR Experiments:** A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.
- **Data Analysis:**
 - **¹H NMR:** The appearance of a new singlet in the aliphatic region (around 2.0 ppm) is indicative of the methyl protons of the acetyl group.
 - **²D NMR:**

- COSY and TOCSY: These experiments help in assigning the proton spin systems of the amino acid residues.
- HSQC: This experiment correlates the protons with their directly attached carbons, allowing for the assignment of the acetyl methyl and carbonyl carbons.
- HMBC: This experiment shows long-range correlations (2-3 bonds) between protons and carbons. A key correlation would be observed between the protons of the serine beta-methylene group and the carbonyl carbon of the acetyl group, definitively confirming the O-acetylation at the serine residue.

Formation of Impurity D

Impurity D, being an O-acetylated derivative, can potentially form during the synthesis of Leuprolide Acetate if acetic acid, often used as a salt former or in purification steps, reacts with the hydroxyl group of the serine residue under certain conditions. It can also arise from the degradation of the API, particularly if acetic acid is present in the formulation. Forced degradation studies, involving exposure of Leuprolide Acetate to acidic conditions in the presence of an acetyl source, can be performed to investigate this degradation pathway.

Conclusion

The structure elucidation of **Leuprolide Acetate EP Impurity D** as (O-acetyl-L-Ser)-Leuprolide is achieved through a combination of modern analytical techniques. HPLC is used for the separation and quantification of the impurity, while mass spectrometry provides crucial information on its molecular weight and fragmentation pattern. NMR spectroscopy offers unambiguous confirmation of the structure by identifying the acetyl group and its point of attachment to the serine residue. A thorough understanding of the structure and formation of this impurity is paramount for the development of robust manufacturing processes and stable formulations of Leuprolide Acetate, ensuring the quality and safety of this important therapeutic agent.

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